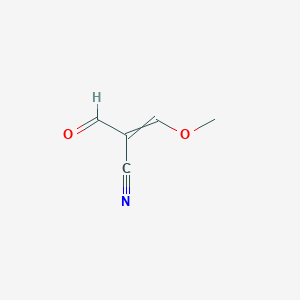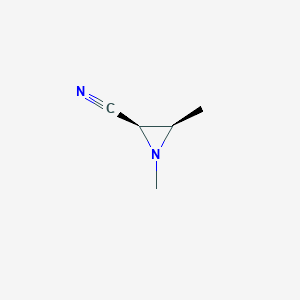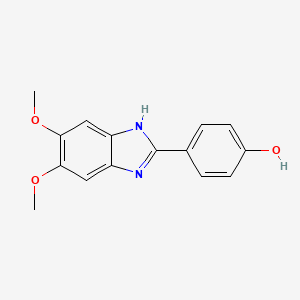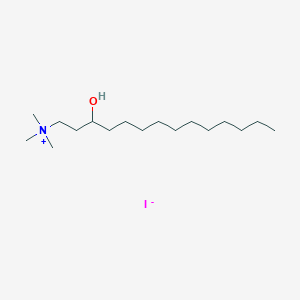![molecular formula C20H23ClFNO B14397013 2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide CAS No. 88019-72-1](/img/structure/B14397013.png)
2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, diethylphenyl group, and a fluorophenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine, 2-fluoroacetophenone, and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2,6-diethylphenylamine with 2-fluoroacetophenone in the presence of a suitable catalyst to form an intermediate.
Acylation: The intermediate is then subjected to acylation using chloroacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is also of interest in industrial applications, such as the development of new catalysts or chemical intermediates.
作用機序
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, leading to a cascade of biochemical events.
Inhibition or Activation of Enzymes: The compound may inhibit or activate certain enzymes, affecting various metabolic pathways.
Modulation of Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
2-Chloro-2’,6’-dimethylbenzanilide: This compound shares structural similarities but differs in the substitution pattern on the phenyl ring.
2-Chloro-2’,6’-diisopropylbenzanilide: Another similar compound with different alkyl substituents on the phenyl ring.
2-Chloroethylbenzene: A simpler compound with a chloroethyl group attached to a benzene ring.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide is unique due to the presence of both diethylphenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
88019-72-1 |
|---|---|
分子式 |
C20H23ClFNO |
分子量 |
347.9 g/mol |
IUPAC名 |
2-chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H23ClFNO/c1-4-15-9-8-10-16(5-2)20(15)23(19(24)13-21)14(3)17-11-6-7-12-18(17)22/h6-12,14H,4-5,13H2,1-3H3 |
InChIキー |
CEFARODJPGNGKQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C2=CC=CC=C2F)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


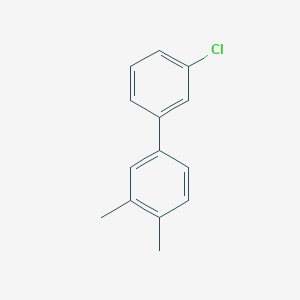
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)
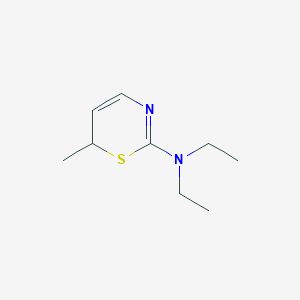
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
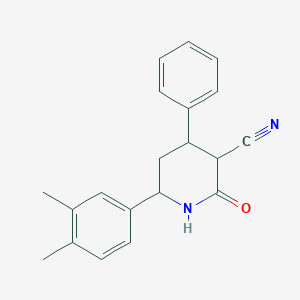
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
